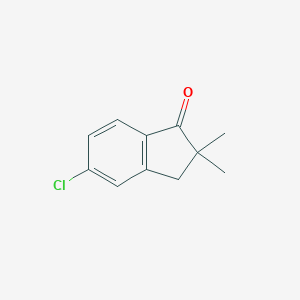

5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

5-chloro-2,2-dimethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVGMXUJEBZIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1=O)C=CC(=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625221 | |

| Record name | 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118259-88-4 | |

| Record name | 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.

Catalysts and Reagents: Aluminum chloride (AlCl3) and concentrated sulfuric acid (H2SO4) are used as catalysts.

Reaction Conditions: The reaction is carried out at a low temperature (around 5°C) for the initial addition of reagents, followed by heating to 60°C for several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the synthesis of 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can be optimized for higher yields and purity. The process involves:

Optimization of Reaction Conditions: Adjusting the molar ratios of reactants and the reaction temperature to maximize yield.

Purification: The product is purified using techniques such as recrystallization or distillation to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

5-Chloro-2,3-dihydro-1H-inden-1-one (5-Chloro-indanone)

- Molecular formula : C₉H₇ClO

- Molecular weight : 166.60 g/mol

- Key differences : Lacks the 2,2-dimethyl groups, resulting in lower steric hindrance and lipophilicity.

- Applications: Used as an intermediate in synthesizing indeno[1,2-c]pyrazoles for EGFR TK inhibitors and in nickel-catalyzed alkenylation reactions .

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one

3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one

- Molecular formula : C₁₄H₁₈O₂

- Molecular weight : 218.29 g/mol

- Key differences : Hydroxy and isopropyl groups confer allelopathic activity (IC₅₀: 0.34 mM for hypocotyl growth inhibition) , whereas the chloro and dimethyl groups in the target compound may prioritize electronic effects over hydrogen bonding.

Spectroscopic and Crystallographic Data

- NMR Shifts : The ¹H NMR spectrum of 6-methoxy-1,2-dihydronaphthalene (a related compound) shows aromatic protons at δ 7.04–6.64 and methoxy signals at δ 3.82 . The target compound’s dimethyl groups would likely produce upfield shifts for adjacent protons.

- X-ray Crystallography: Benzodioxole-substituted indanones exhibit planar five-membered rings (r.m.s. deviation: 0.041 Å) . The dimethyl groups in the target compound may introduce torsional strain, altering crystal packing.

Biological Activity

5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a bicyclic compound belonging to the class of indenones. Its unique structure, characterized by a chlorine atom and two methyl groups, suggests potential applications in various biological contexts. This article reviews the biological activities associated with this compound, including its antimicrobial properties and potential mechanisms of action.

Molecular Formula : CHClO

Molecular Weight : 194.66 g/mol

CAS Number : 118259-88-4

Antimicrobial Properties

Research indicates that 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one exhibits significant antimicrobial activity. Studies have shown that it can act against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 62.5 μM |

| Escherichia coli | 15.625 μM |

| Pseudomonas aeruginosa | 31.25 μM |

The compound's mechanism appears to involve the inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial growth and survival .

Case Studies and Research Findings

-

Study on Antibacterial Activity :

A study published in a peer-reviewed journal reported that 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one demonstrated a bactericidal effect against MRSA with an MIC of 62.5 μM. The compound was noted for its ability to inhibit biofilm formation, which is crucial for treating chronic infections . -

Comparative Analysis with Other Compounds :

In comparative studies, this compound was found to be more effective than traditional antibiotics like ciprofloxacin against certain strains of bacteria. The biofilm inhibition rates were significantly higher than those observed with control substances . -

Mechanistic Insights :

The docking studies revealed that the compound interacts with specific enzymes involved in bacterial virulence, suggesting a targeted mechanism of action that could be exploited for therapeutic purposes .

Potential Applications

Given its biological activities, 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one holds promise for development in several areas:

- Antibiotic Development : Its efficacy against resistant strains of bacteria positions it as a candidate for new antibiotic formulations.

- Research in Biofilm Inhibition : The ability to disrupt biofilm formation opens avenues for treating persistent infections that are typically resistant to conventional therapies.

Q & A

Basic: What safety protocols should be followed when handling 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if ventilation is inadequate .

- Waste Management: Segregate chemical waste into designated containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .

- Emergency Procedures: In case of exposure, immediately rinse affected areas with water for 15 minutes and seek medical attention. Provide Safety Data Sheets (SDS) to healthcare providers .

Basic: Which spectroscopic techniques are most effective for confirming the structure of 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Use SHELXL for refinement (see Advanced Question 6 ) to resolve stereochemistry and confirm bond lengths/angles .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- Validation Steps:

- Cross-validate DFT results (e.g., B3LYP/6-31G(d,p)) with higher-level methods like MP2 or CCSD(T).

- Replicate experimental conditions (e.g., solvent effects, temperature) in computational models.

- Compare Mulliken charges and electrostatic potential maps with experimental NMR/IR data to identify discrepancies .

- Case Study: In a related indenone derivative, DFT-predicted HOMO-LUMO gaps differed by 0.3 eV from electrochemical measurements; solvent corrections in Gaussian simulations resolved the mismatch .

Advanced: What DFT parameters optimize electronic property calculations for 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one?

Methodological Answer:

| Parameter | Recommended Setting | Purpose |

|---|---|---|

| Basis Set | B3LYP/6-311++G(d,p) | Balances accuracy and computational cost |

| Solvent Model | PCM (Polarizable Continuum Model) | Accounts for solvent effects in reactivity |

| Convergence Threshold | 10<sup>−6</sup> a.u. | Ensures precise orbital energy convergence |

| Vibrational Analysis | Frequency calculations at 298 K | Validates minima on potential energy surface |

- Key Outputs: Ionization potential (IP), electron affinity (EA), and global electrophilicity index (ω) derived from HOMO-LUMO energies .

Basic: What synthetic routes are reported for analogous 2,3-dihydro-1H-inden-1-one derivatives?

Methodological Answer:

- Friedel-Crafts Acylation: React indene derivatives with acyl chlorides (e.g., AlCl3 catalyst) to form the ketone backbone.

- Chlorination: Introduce chlorine via electrophilic substitution using Cl2/FeCl3 or SO2Cl2.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Note: Specific conditions for 5-Chloro-2,2-dimethyl variants may require optimization .

Advanced: How is SHELXL employed in refining the crystal structure of 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one?

Methodological Answer:

Data Collection: Collect high-resolution (<1.0 Å) X-ray diffraction data.

Structure Solution: Use SHELXD for phase determination via dual-space methods .

Refinement:

- Apply anisotropic displacement parameters for non-H atoms.

- Restrain methyl groups using AFIX commands.

- Validate with R1 < 0.05 and wR2 < 0.10.

Visualization: Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and molecular packing .

Advanced: How to design a bioactivity study for 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one against microbial strains?

Methodological Answer:

- Experimental Design:

- Test Strains: Include Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal species (e.g., C. albicans).

- Dose-Response: Use serial dilutions (1–100 µg/mL) in Mueller-Hinton broth.

- Controls: Amphotericin B (antifungal) and ciprofloxacin (antibacterial) as positive controls.

- Data Analysis: Calculate minimum inhibitory concentration (MIC) via broth microdilution. Compare with computational docking results (e.g., MOE software) to correlate bioactivity with electronic properties .

Basic: What are the stability considerations for storing 5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.